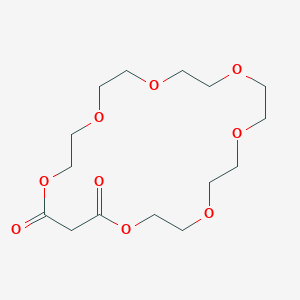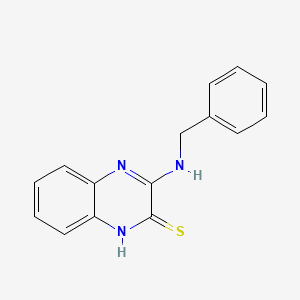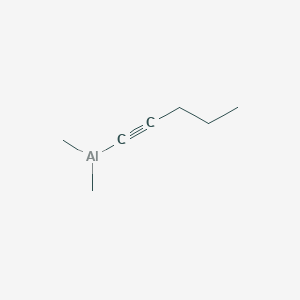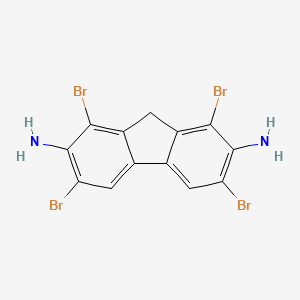
Fluorene-2,7-diamine, 1,3,6,8-tetrabromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorene-2,7-diamine, 1,3,6,8-tetrabromo- is a chemical compound with the molecular formula C₁₃H₈Br₄N₂ It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of four bromine atoms and two amine groups attached to the fluorene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluorene-2,7-diamine, 1,3,6,8-tetrabromo- typically involves the bromination of fluorene derivatives followed by amination. One common method is the bromination of fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting tetrabromofluorene is then subjected to amination using ammonia or an amine source under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for fluorene-2,7-diamine, 1,3,6,8-tetrabromo- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Fluorene-2,7-diamine, 1,3,6,8-tetrabromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding fluorene-2,7-diamine.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or Grignard reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrabromoquinone derivatives, while reduction can produce fluorene-2,7-diamine. Substitution reactions can result in a variety of functionalized fluorene derivatives.
Applications De Recherche Scientifique
Fluorene-2,7-diamine, 1,3,6,8-tetrabromo- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and diagnostics.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of fluorene-2,7-diamine, 1,3,6,8-tetrabromo- involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular proteins and enzymes, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Fluorene-2,7-diamine, 1,3,6,8-tetrabromo- can be compared with other similar compounds, such as:
Fluorene-2,7-diamine: Lacks the bromine atoms, resulting in different chemical reactivity and applications.
1,3,6,8-Tetrabromofluorene: Lacks the amine groups, affecting its potential for functionalization and biological activity.
Fluorene-2,7-diamine, 1,3,6,8-tetraiodo-:
The uniqueness of fluorene-2,7-diamine, 1,3,6,8-tetrabromo- lies in its combination of bromine and amine groups, which confer distinct chemical properties and versatility for various applications.
Propriétés
Numéro CAS |
73728-54-8 |
|---|---|
Formule moléculaire |
C13H8Br4N2 |
Poids moléculaire |
511.8 g/mol |
Nom IUPAC |
1,3,6,8-tetrabromo-9H-fluorene-2,7-diamine |
InChI |
InChI=1S/C13H8Br4N2/c14-8-2-4-5-3-9(15)13(19)11(17)7(5)1-6(4)10(16)12(8)18/h2-3H,1,18-19H2 |
Clé InChI |
ZCAISNYEBGQMEE-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=C(C=C2C3=CC(=C(C(=C31)Br)N)Br)Br)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


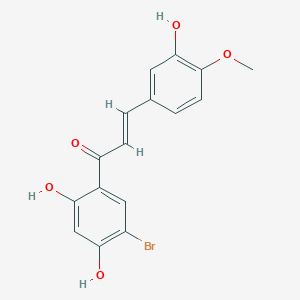
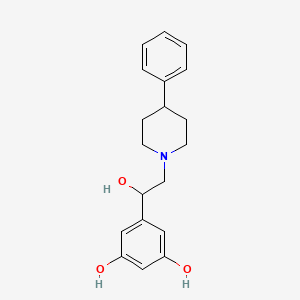
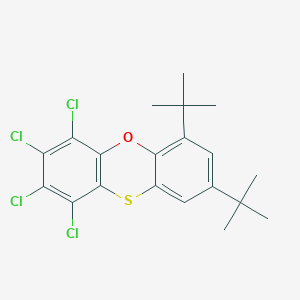
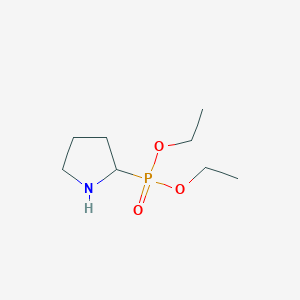
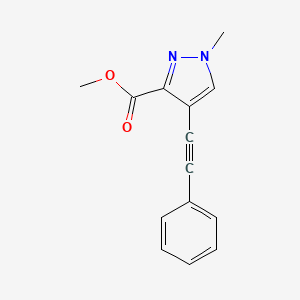
![2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene](/img/structure/B14436593.png)
![N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14436597.png)
![2-[4-(trifluoromethyl)phenyl]-1H-perimidine](/img/structure/B14436600.png)
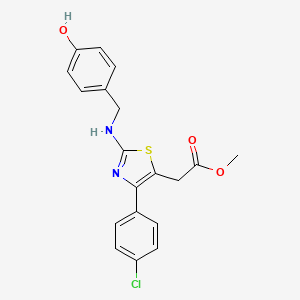

![(NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine](/img/structure/B14436622.png)
